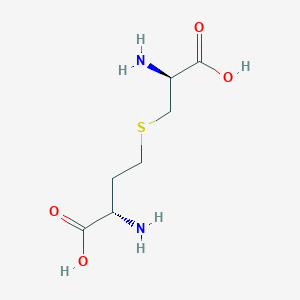

D-allocystathionine

Vue d'ensemble

Description

D-Allocystathionine is a sulfur-containing amino acid derivative that plays a significant role in the sulfur metabolism pathway. It is a product of the enzyme cystathionine synthetase, which converts homocysteine into allocystathionine. This compound is also a substrate for the enzyme cystathionine beta-lyase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Allocystathionine can be synthesized through enzymatic reactions involving cystathionine synthetase and cystathionine beta-lyase. The synthesis typically involves the conversion of homocysteine to allocystathionine in the presence of these enzymes .

Industrial Production Methods: This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: D-Allocystathionine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

Reduction: This reaction involves the gain of electrons or hydrogen, resulting in the formation of thiols or sulfides.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Role and Metabolism

D-allocystathionine is an isomer of cystathionine, formed through the ligation of homocysteine and serine. It is involved in the transsulfuration pathway, which is crucial for synthesizing cysteine from homocysteine. This pathway is essential for maintaining cellular levels of glutathione, a vital antioxidant that protects cells from oxidative damage.

Key Metabolic Pathways Involving D-AC:

- Transsulfuration Pathway : Converts homocysteine to cysteine.

- Glutathione Synthesis : D-AC acts as a precursor for glutathione, enhancing cellular antioxidant defenses.

Proteomics Research

This compound serves as a valuable tool in proteomics research due to its unique structural properties. It aids in studying protein interactions and modifications, which are critical for understanding various biological processes.

Applications in Proteomics:

- Studying Protein Interactions : D-AC can help identify how proteins interact within cellular pathways.

- Enzymatic Reaction Studies : It has been shown to inhibit cystathionase activity when competing with other substrates, highlighting its regulatory role in metabolic pathways related to sulfur amino acids.

Therapeutic Potential

Research suggests that this compound may have therapeutic applications, particularly in conditions associated with elevated homocysteine levels, such as cardiovascular diseases and neurodegenerative disorders.

Case Study: Sickle Cell Disease

- Mechanism : D-AC supplementation might improve symptoms by increasing glutathione levels and enhancing red blood cell flexibility.

- Findings : Preliminary studies indicate potential benefits; however, further research is required to confirm efficacy and safety.

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Investigating its role in metabolic disorders linked to homocysteine.

- Exploring its potential as a therapeutic agent in oxidative stress-related diseases.

- Conducting more extensive clinical trials to validate preliminary findings regarding its efficacy.

Mécanisme D'action

D-Allocystathionine exerts its effects through its involvement in the sulfur metabolism pathway. It is converted from homocysteine by cystathionine synthetase and further metabolized by cystathionine beta-lyase. These enzymatic reactions are crucial for maintaining sulfur balance in the body and for the synthesis of other essential sulfur-containing compounds .

Comparaison Avec Des Composés Similaires

L-Cystathionine: Another sulfur-containing amino acid derivative involved in the same metabolic pathway.

L-Allocystathionine: The L-isomer of D-Allocystathionine, with similar chemical properties but different biological activity.

L-Homocysteine: A precursor in the synthesis of both this compound and L-Cystathionine.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with enzymes and its role in metabolic pathways. Its distinct configuration allows it to participate in specific biochemical reactions that are not possible with its isomers .

Activité Biologique

D-allocystathionine is a sulfur-containing amino acid derivative with significant implications in biological systems, particularly in sulfur metabolism. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is a stereoisomer of cystathionine, formed through the enzymatic conversion of homocysteine. It is primarily produced by the enzyme cystathionine synthetase and subsequently metabolized by cystathionine beta-lyase. The compound plays a crucial role in the transsulfuration pathway, which is vital for maintaining cellular sulfur balance and synthesizing other essential sulfur-containing compounds.

Biological Significance

Metabolic Role : this compound participates in the metabolism of sulfur amino acids, impacting various physiological processes including:

- Cysteine Synthesis : It serves as an intermediate in the biosynthesis of cysteine from methionine.

- Antioxidant Defense : By contributing to cysteine levels, it aids in the synthesis of glutathione, a key antioxidant in cells.

Enzymatic Interactions : Research indicates that this compound can be synthesized enzymatically using cystathionine γ-lyase from Streptomyces phaeochromogenes, showcasing its potential utility in biocatalytic applications .

Synthesis Methods

This compound can be synthesized through various methods:

- Enzymatic Synthesis :

- Chemical Synthesis :

1. Impact on Sulfur Metabolism

A study highlighted the differential metabolomic profiles between donor livers under different conditions (in situ vs. ex situ), revealing that allocystathionine levels were significantly correlated with liver function markers post-transplantation. This suggests that this compound may play a role in liver metabolism and recovery following surgical interventions .

2. Therapeutic Potential

Research has indicated potential therapeutic applications for this compound in conditions related to sulfur metabolism disorders. Its role in enhancing cysteine availability positions it as a candidate for treating diseases associated with oxidative stress.

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Enzymatic Synthesis | High yield of this compound using cystathionine γ-lyase | Supports biocatalytic applications in pharmaceuticals |

| Metabolomic Analysis | Correlation between allocystathionine levels and liver function post-transplant | Indicates potential role in liver health and recovery |

| Therapeutic Applications | Enhances cysteine synthesis, aiding antioxidant defenses | Potential treatment for oxidative stress-related disorders |

Future Directions

Further research is warranted to fully elucidate the metabolic pathways involving this compound and its interactions with other sulfur-containing compounds. Areas for future investigation include:

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Clinical Trials : Evaluating its efficacy in clinical settings for conditions related to sulfur metabolism.

Propriétés

IUPAC Name |

(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331433 | |

| Record name | D-allocystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-83-6 | |

| Record name | D-allocystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of D-allocystathionine and its relationship to other sulfur-containing amino acids?

A1: this compound is one of the four stereoisomers of cystathionine, a key intermediate in the metabolic pathway converting methionine to cysteine. [] While L-cystathionine plays a direct role in this pathway, the ability of this compound to participate in sulfur metabolism is less clear. Research indicates that this compound can be synthesized [] and might have distinct biological activities compared to its isomers. [] Further investigations are needed to fully elucidate its metabolic fate and potential roles in biological systems.

Q2: Can this compound be synthesized enzymatically, and if so, what enzymes and substrates are involved?

A2: Yes, this compound can be enzymatically synthesized using cystathionine γ-lyase from Streptomyces phaeochromogenes. [] This enzyme exhibits broad substrate specificity, catalyzing not only the α,γ-elimination of L-cystathionine but also γ-replacement reactions with L-homoserine and various thiol compounds. Researchers successfully synthesized this compound by reacting L-homoserine with D-cysteine in the presence of cystathionine γ-lyase. [] This enzymatic approach offers a promising alternative to traditional chemical synthesis methods.

Q3: How does the stereochemistry of methionine derivatives, particularly D-methionine, affect their utilization by specific strains of bacteria?

A3: Studies using a methionine-requiring Escherichia coli mutant (strain 58-161) revealed intriguing differences in the utilization of D- and L-methionine. [] Although both isomers supported growth, the growth rate was significantly slower with D-methionine compared to L-methionine. [] This suggests that the bacterial enzymes involved in methionine metabolism exhibit stereoselectivity, preferentially recognizing and processing the L-enantiomer. Further research is necessary to pinpoint the specific enzymatic steps influenced by methionine stereochemistry and their broader implications in bacterial metabolism.

Q4: What are the potential future directions for research on this compound?

A4: While the provided research offers valuable insights into this compound, several open questions warrant further investigation:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.